BENGHE Validation & Comparative

Check Availability & Pricing

Canagliflozin Demonstrates Potent In Vivo Anti-
Proliferative Effects Across Multiple Cancers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Canagliflozin

Cat. No.: B606465

New research highlights the significant anti-tumor capabilities of the SGLT2 inhibitor,
canagliflozin, in various preclinical cancer models. These in vivo studies provide compelling
evidence of canagliflozin's ability to suppress tumor growth, both as a standalone therapy and
in combination with existing treatments like radiotherapy and chemotherapy. The drug primarily
exerts its effects through the modulation of key metabolic and signaling pathways, including the
inhibition of mitochondrial respiration and the activation of the AMPK pathway.

Recent in vivo studies have validated the anti-proliferative effects of canagliflozin, a drug
primarily used for type 2 diabetes, in a range of cancers including prostate, hepatocellular
carcinoma (HCC), non-small cell lung cancer (NSCLC), and glioblastoma. These studies,
utilizing xenograft and allograft mouse models, have consistently shown that oral administration
of canagliflozin leads to a significant reduction in tumor growth and, in some cases, improved
survival.

Comparative Efficacy of Canagliflozin in Preclinical
Models

In a prostate cancer xenograft model using PC3 cells, canagliflozin treatment resulted in a
45% inhibition of tumor growth at the study's endpoint.[1] When combined with radiotherapy,
canagliflozin further amplified the tumor-suppressive effects.[1] Similarly, in a non-small cell
lung cancer xenograft model, canagliflozin not only inhibited tumor proliferation and
clonogenic survival but also augmented the efficacy of radiotherapy.[2][3] For hepatocellular
carcinoma, continuous administration of canagliflozin was found to prevent the development
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of tumors in a mouse model of diabetes and non-alcoholic steatohepatitis (NASH)-related
hepatocarcinogenesis.[4] In glioblastoma, canagliflozin significantly suppressed tumor growth
in transplanted mice.[5][6]

The following table summarizes the quantitative data from key in vivo studies, comparing the
effects of canagliflozin with alternative or combination therapies.
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Cancer
Type

Animal
Model

Cell Line

Canagliflozi
n Dosage

Comparator
ICombinatio
n

Key
Findings

Prostate

Cancer

Nude Mice

PC3

~60
mg/kg/day in
diet

Radiotherapy
(5 Gy)

Canagliflozin
alone
inhibited
tumor growth
by 45%;
Combination
with
radiotherapy
showed
amplified
effects.[1]

Prostate

Cancer

NRG Mice

22RV1

45-70
mg/kg/day in
diet

Radiotherapy
(5 Gy)

Canagliflozin
delayed
tumor
endpoint from
18 to 30
days;
Combination
with
radiotherapy
extended
endpoint to
~50 days.[1]

Hepatocellula

r Carcinoma

STAM Mice

30 mg/kg/day

Vehicle

Significantly
fewer hepatic
tumors in the
continuous

canagliflozin

group.[4]

Non-Small
Cell Lung
Cancer

BALB/c Nude
& NRG Mice

A549, H1299,

H1975

Not specified

Radiotherapy

Canagliflozin
inhibited

xenograft
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growth and
augmented
the efficacy of

radiotherapy.
[2]

Canagliflozin

group

100 mg/kg showed
_ Allograft : I
Glioblastoma GL261 orally for 10 Vehicle significant
Mouse Model .
days suppression

of tumor
growth.[6]

Combination
of
canagliflozin
) ) and sorafenib
Hepatocellula  Xenograft 20 pM (in Sorafenib (5 )
) Huh? ] effectively
r Carcinoma Mouse Model vitro) M) S
inhibited HCC
xenograft

tumor growth.

[7]

Mechanisms of Anti-Proliferative Action

The anti-tumor effects of canagliflozin are attributed to several interconnected mechanisms,
primarily centered around cellular metabolism and signaling. A key mechanism is the inhibition
of mitochondrial complex-I supported respiration, which leads to reduced ATP production and
activation of AMP-activated protein kinase (AMPK).[8][9] AMPK activation, in turn, inhibits the
MTOR pathway, a critical regulator of cell growth and survival.[10] This cascade ultimately
leads to the suppression of hypoxia-inducible factor-1a (HIF-1a), a key transcription factor
involved in tumor metabolism and survival.[2]

Furthermore, canagliflozin has been shown to induce cell cycle arrest, particularly at the G2/M
phase in HCC cells, and promote apoptosis through the activation of caspase-3.[4][11] In some
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cancers, the anti-proliferative effects are also linked to the inhibition of glucose uptake through
SGLT2, which is expressed in certain tumor types.[4][5]
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Caption: Canagliflozin's anti-proliferative signaling pathway.

Experimental Protocols

The in vivo validation of canagliflozin's anti-proliferative effects has been conducted using
established experimental protocols. A general workflow is outlined below.
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Preclinical Model Development
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Caption: General experimental workflow for in vivo studies.
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Detailed Methodologies:

e Animal Models: Studies have utilized various immunodeficient mouse strains to host human
cancer cell lines (xenografts) or immunocompetent mice for syngeneic tumors (allografts).
Commonly used strains include nude mice (lacking T-lymphocytes) and NRG mice (lacking
T- and B-lymphocytes).[1] For specific cancer models like NASH-related HCC, STAM mice
are used.[4]

o Cell Lines: A variety of human cancer cell lines have been used, including PC3 and 22RV1
(prostate), HepG2 (hepatocellular carcinoma), A549, H1299, and H1975 (non-small cell lung
cancer), and U251MG and U87MG (glioblastoma).[1][2][4][5]

o Canagliflozin Administration: Canagliflozin is typically administered orally, either mixed in
the chow diet at concentrations calculated to achieve a specific mg/kg/day dose, or via oral
gavage.[1][6] Dosages in the reported studies range from 30 mg/kg/day to 100 mg/kg/day.[1]

[4]16]

o Comparator Treatments: When used in combination studies, canagliflozin has been
compared with or added to standard treatments. For instance, radiotherapy has been
delivered using targeted X-ray beams at doses like 5 Gy.[1] Chemotherapeutic agents such
as sorafenib have also been used in combination.[7]

e Tumor Growth Assessment: Tumor growth is monitored regularly by measuring tumor
dimensions with calipers and calculating the volume. At the end of the study, tumors are
often excised and weighed.[1] Survival is also a key endpoint, often visualized using Kaplan-
Meier curves.[1]

e Molecular Analysis: To elucidate the mechanisms of action, tumors are subjected to further
analysis, including immunohistochemistry (IHC) for protein expression and localization,
Western blotting for protein quantification, and RNA sequencing to analyze gene expression
changes.[1][2]

In conclusion, the in vivo validation of canagliflozin's anti-proliferative effects provides a strong
rationale for its further investigation as a potential anti-cancer agent. Its ability to target
fundamental metabolic pathways in cancer cells, both alone and in combination with existing
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therapies, opens up new avenues for cancer treatment strategies. Further clinical studies are
warranted to translate these promising preclinical findings into benefits for cancer patients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Canagliflozin Demonstrates Potent In Vivo Anti-
Proliferative Effects Across Multiple Cancers]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b606465#validation-of-canagliflozin-s-anti-
proliferative-effects-in-vivo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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